2-(Piperidin-4-yl)propan-2-ol basic properties
2-(Piperidin-4-yl)propan-2-ol basic properties
An In-Depth Technical Guide to the Basic Properties of 2-(Piperidin-4-yl)propan-2-ol
Introduction
The piperidine scaffold is one of the most ubiquitous heterocyclic motifs in modern medicinal chemistry, present in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its prevalence stems from its favorable physicochemical properties, including good aqueous solubility when protonated, and its three-dimensional structure which allows for precise vectoral presentation of substituents to target macromolecules. Within this class of valuable building blocks, 2-(Piperidin-4-yl)propan-2-ol emerges as a particularly useful intermediate. This tertiary alcohol, featuring a piperidine ring, combines two key functional groups—a secondary amine and a hydroxyl group—offering multiple points for chemical modification.
This guide provides an in-depth technical overview of the core basic properties of 2-(Piperidin-4-yl)propan-2-ol. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causality behind its chemical behavior, provides field-proven experimental protocols for its synthesis and analysis, and contextualizes its utility in modern research.
Section 1: Physicochemical and Basic Properties
A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in research and development. These parameters dictate everything from reaction conditions and purification strategies to formulation and ADME (absorption, distribution, metabolism, and excretion) properties in a drug discovery context.
| Property | Value | Source |
| IUPAC Name | 2-(Piperidin-4-yl)propan-2-ol | [3] |
| CAS Number | 22990-34-7 | [4] |
| Molecular Formula | C₈H₁₇NO | [5] |
| Molecular Weight | 143.23 g/mol | [5] |
| Boiling Point (Est.) | 206-225 °C | [4] |
| Melting Point (Est.) | 39.34 °C | [4] |
| Density (Est.) | 0.92 g/cm³ | [4] |
| Flash Point (Est.) | 84.8 °C | [4] |
| Water Solubility (Est.) | 30,486 mg/L to 1,000,000 mg/L | [4] |
Note: Some physical properties are estimated via computational models (EPA T.E.S.T., EPI Suite) and should be confirmed experimentally.
Basicity and pKa
The defining chemical characteristic of 2-(Piperidin-4-yl)propan-2-ol is the basicity of its piperidine nitrogen. Unlike aromatic heterocycles like pyridine, where the nitrogen lone pair may be involved in the aromatic system, the lone pair in piperidine resides in a non-bonding sp³ hybridized orbital.[6] This makes it readily available for protonation, rendering piperidine and its derivatives strong organic bases.[7] The pKa of the conjugate acid of piperidine is approximately 11.1.[8]
The 4-position substituent, a propan-2-ol group, is expected to have a minor electronic effect on the nitrogen's basicity. The alkyl chain is weakly electron-donating, while the hydroxyl group is weakly electron-withdrawing. These effects are transmitted through several sigma bonds, leading to a pKa value that should be very close to that of unsubstituted piperidine. Precise determination is crucial for applications in salt formation, chromatography, and formulation.
Protocol 1: Potentiometric Titration for pKa Determination
This protocol describes a self-validating system for accurately measuring the pKa of a basic compound.
Objective: To determine the pKa of 2-(Piperidin-4-yl)propan-2-ol by monitoring pH changes during titration with a strong acid.
Methodology:
-
System Calibration: Calibrate a high-precision pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at a constant temperature (e.g., 25 °C). Ensure the electrode is in good condition.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of 2-(Piperidin-4-yl)propan-2-ol and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water. A small amount of a co-solvent like methanol can be used if solubility is an issue, but its concentration should be kept minimal and consistent across experiments.
-
Titrant Preparation: Prepare a standardized solution of a strong acid, typically 0.1 M Hydrochloric Acid (HCl). The exact concentration must be known.
-
Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Introduce a calibrated pH electrode and a small magnetic stir bar. Position the burette containing the standardized HCl solution above the beaker.
-
Titration Execution:
-
Record the initial pH of the solution.
-
Add the HCl titrant in small, precise increments (e.g., 0.05-0.10 mL).
-
After each addition, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point (the point of fastest pH change).
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of HCl added (x-axis) to generate the titration curve.
-
Determine the equivalence point (V_eq) from the inflection point of the curve, often found by taking the first or second derivative of the plot.
-
The pKa is the pH at the half-equivalence point (V_eq / 2). At this point, the concentrations of the protonated base (conjugate acid) and the free base are equal.
-
-
Validation: Repeat the titration at least three times to ensure reproducibility. The standard deviation of the pKa values should be low (<0.1 pH units).
Solubility Profile
The molecule's amphiphilic nature—a polar amine and alcohol group combined with a nonpolar hydrocarbon backbone—suggests moderate solubility in both aqueous and organic solvents. Computational estimates for water solubility vary widely, from ~30 g/L to "miscible" (1,000,000 mg/L), highlighting the need for experimental verification.[4]
The basic nitrogen is key to its aqueous solubility. In acidic to neutral pH, the piperidine nitrogen will be protonated, forming a piperidinium salt. This ionic character significantly enhances water solubility through ion-dipole interactions.[8] Conversely, in basic solutions (pH > pKa), the compound exists as the neutral free base, which is more soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. The hydrochloride salt form is often used to improve handling and aqueous solubility.[8]
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's differential solubility between an organic phase (typically n-octanol) and an aqueous phase. It is a critical parameter in drug development, influencing membrane permeability and metabolic stability. While no experimental LogP is available, the calculated XLogP3 for the similar 2-(Piperidin-1-yl)propan-1-ol is 0.9, suggesting a relatively balanced hydrophilic-lipophilic character.[9] The 4-substituted isomer is expected to have a similar value. This moderate lipophilicity is often a desirable trait for drug candidates.
Section 2: Synthesis and Reactivity
The synthesis of 2-(Piperidin-4-yl)propan-2-ol is straightforward and relies on fundamental organometallic chemistry. The primary strategy involves the addition of two methyl groups to a carbonyl precursor at the 4-position of the piperidine ring.
Synthetic Strategy
A common and efficient method is the double addition of a methyl Grignard reagent to a 4-piperidinecarboxylic acid ester.[10] To prevent the acidic N-H proton of the piperidine from quenching the highly basic Grignard reagent, the nitrogen must first be protected with a suitable group, such as a tert-butyloxycarbonyl (Boc) group. The synthesis is therefore a three-step process: protection, Grignard reaction, and deprotection.
Diagram 1: Synthetic Workflow
Caption: Synthetic workflow for 2-(Piperidin-4-yl)propan-2-ol.
Protocol 2: Laboratory-Scale Synthesis of 2-(Piperidin-4-yl)propan-2-ol Hydrochloride
This protocol is adapted from established patent literature and represents a robust method for laboratory synthesis.[10]
Objective: To synthesize the title compound from ethyl 4-piperidinecarboxylate.
Materials:
-
Ethyl 4-piperidinecarboxylate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Methylmagnesium chloride (3 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (4 M in 1,4-dioxane)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
Methodology:
Step 1: N-Boc Protection
-
To a solution of ethyl 4-piperidinecarboxylate (1.0 eq) and triethylamine (1.2 eq) in DCM at 0 °C, add a solution of Boc₂O (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-ethyl 4-piperidinecarboxylate, which is often used without further purification.
Step 2: Grignard Reaction to Form Tertiary Alcohol
-
CAUTION: This step is highly exothermic and moisture-sensitive. All glassware must be oven-dried, and the reaction must be run under an inert atmosphere (Nitrogen or Argon).
-
Dissolve the N-Boc-protected ester (1.0 eq) in anhydrous THF in a flame-dried, three-neck flask equipped with a dropping funnel and an inert gas inlet.
-
Cool the solution to 0 °C in an ice bath.
-
Add methylmagnesium chloride (2.5 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield crude N-Boc-2-(piperidin-4-yl)propan-2-ol. Purify by column chromatography if necessary.
Step 3: Boc Deprotection
-
Dissolve the purified N-Boc protected alcohol (1.0 eq) in a minimal amount of a suitable solvent like methanol or DCM.
-
Add an excess of 4 M HCl in 1,4-dioxane (5-10 eq) and stir at room temperature. Effervescence (CO₂ evolution) should be observed.
-
Stir for 1-3 hours until TLC/LC-MS confirms the complete removal of the Boc group.
-
Concentrate the reaction mixture under reduced pressure. The resulting solid may be triturated with diethyl ether to precipitate the hydrochloride salt.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield 2-(Piperidin-4-yl)propan-2-ol hydrochloride as a white or off-white solid.
Core Reactivity
The molecule possesses two primary reactive sites:
-
Secondary Amine (Piperidine N-H): This site is nucleophilic and basic. It readily undergoes standard amine reactions such as N-alkylation, N-acylation (amidation), reductive amination, and sulfonylation. This is the most common site for derivatization in drug discovery to introduce new pharmacophores.[11]
-
Tertiary Alcohol (C-OH): The hydroxyl group is less reactive than a primary or secondary alcohol due to steric hindrance. However, it can be converted to an ester with activated carboxylic acids (e.g., acyl chlorides) or undergo dehydration to form an alkene under harsh acidic conditions.
Section 3: Analytical Characterization
Unambiguous structural confirmation and purity assessment are non-negotiable in scientific research. A combination of spectroscopic techniques is required for a full characterization of 2-(Piperidin-4-yl)propan-2-ol.
Diagram 2: Analytical Characterization Workflow
Caption: Logical workflow for analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive information about the carbon-hydrogen framework.
-
¹H NMR: The spectrum is expected to show:
-
A singlet for the two methyl groups on the propan-2-ol moiety (approx. 1.1-1.2 ppm, integrating to 6H).
-
Multiplets for the piperidine ring protons, typically in the 1.2-1.8 ppm (axial/equatorial CH₂) and 2.5-3.1 ppm (CH₂ adjacent to nitrogen) regions.
-
A broad singlet for the O-H and N-H protons, which may be exchangeable with D₂O. Their chemical shift is highly dependent on solvent and concentration.
-
-
¹³C NMR: The spectrum should reveal distinct signals for all unique carbon atoms:
-
A signal for the two equivalent methyl carbons.
-
A signal for the quaternary carbon bearing the hydroxyl group.
-
Three signals for the piperidine ring carbons (C4, C3/5, C2/6).
-
Protocol 3: NMR Sample Preparation and Data Acquisition
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Weigh 5-10 mg of the hydrochloride salt of 2-(Piperidin-4-yl)propan-2-ol. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Deuterated Methanol (CD₃OD) or Deuterated Water (D₂O)) in a clean, dry NMR tube. CD₃OD is often preferred as it solubilizes many organic salts and has residual solvent peaks that are well-defined.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required (though modern spectrometers can lock onto the deuterium signal of the solvent).
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H Spectrum Acquisition:
-
Acquire a standard one-dimensional proton spectrum. Typically, 8 to 16 scans are sufficient for a sample of this concentration.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks and reference the chemical shifts (e.g., to the residual CHD₂OD peak at 3.31 ppm).
-
-
¹³C Spectrum Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This requires more scans than a proton spectrum (typically several hundred to a few thousand) due to the low natural abundance of ¹³C.
-
Process the data similarly to the proton spectrum and reference the chemical shifts (e.g., to the CD₃OD multiplet at 49.0 ppm).
-
-
Data Interpretation: Analyze the chemical shifts, integration values (for ¹H), and splitting patterns to confirm that the obtained spectra are consistent with the proposed structure.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in positive ion mode is ideal for this compound. The spectrum should show a prominent peak for the protonated molecule ([M+H]⁺) at an m/z corresponding to the molecular weight of the free base plus a proton (143.23 + 1.01 ≈ 144.24).
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups. The spectrum should exhibit characteristic absorption bands:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
N-H stretch: A moderate, sharp band around 3300 cm⁻¹, which may be superimposed on the O-H band.
-
C-H stretch: Sharp bands just below 3000 cm⁻¹.
Section 4: Handling, Safety, and Storage
-
Piperidine: This class of compounds is known to be basic and can be irritating to the skin, eyes, and respiratory tract.[12]
-
Propan-2-ol: Isopropanol is highly flammable and causes serious eye irritation. Vapors may cause drowsiness or dizziness.[13][14]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.
-
Handling: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, open flames, and strong oxidizing agents.[15][16]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Section 5: Applications in Research and Drug Development
2-(Piperidin-4-yl)propan-2-ol is not typically an end-product but rather a valuable intermediate. Its bifunctional nature allows it to serve as a versatile scaffold for building more complex molecules. The secondary amine is the most common handle for derivatization, allowing for the introduction of diverse side chains that can modulate a compound's pharmacological activity, selectivity, and pharmacokinetic properties.
Examples of its application include:
-
Enzyme Inhibitors: Derivatives where the piperidine nitrogen is acylated have been developed as potent inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 5 and soluble epoxide hydrolase, the latter having applications in treating inflammatory conditions.[4][11]
-
GPCR Ligands: The piperidine scaffold is a common feature in ligands for G-protein coupled receptors. This intermediate can be used to synthesize novel compounds targeting receptors involved in central nervous system disorders.[17]
-
Ion Channel Modulators: The core structure can be elaborated into derivatives that act as potent sodium channel blockers, which have been investigated for treating conditions like ischemic stroke.[18]
Conclusion
2-(Piperidin-4-yl)propan-2-ol is a foundational building block for medicinal chemistry and materials science. Its properties are dominated by the basicity of the piperidine nitrogen and the reactivity of its two key functional groups. A comprehensive understanding of its physicochemical characteristics, coupled with robust protocols for its synthesis and analysis, empowers researchers to fully leverage its potential. From its predictable basicity and reactivity to its utility as a scaffold for creating potent pharmacological agents, this molecule represents a cornerstone of modern heterocyclic chemistry.
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